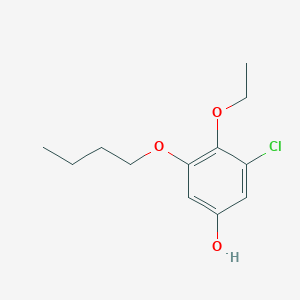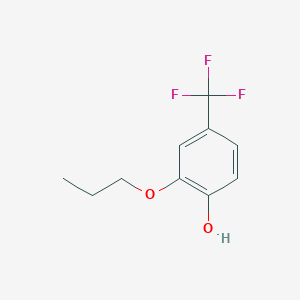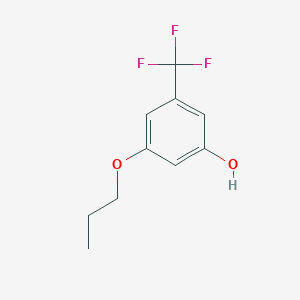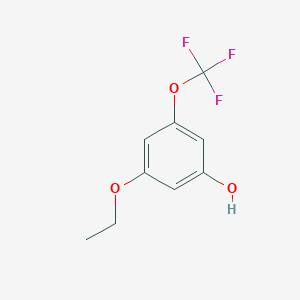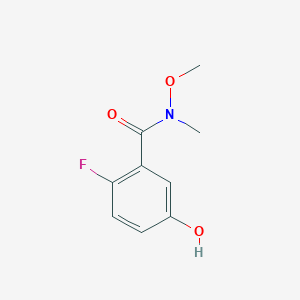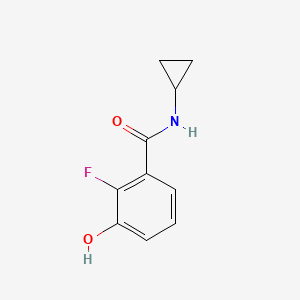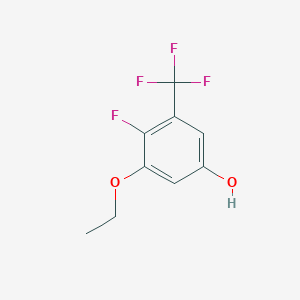
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Trifluoromethylation: The trifluoromethyl group is added using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
科学的研究の応用
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Ethoxyphenol: Lacks the fluoro and trifluoromethyl groups, resulting in different chemical properties.
4-Fluoro-3-(trifluoromethyl)phenol: Similar structure but without the ethoxy group.
3-Ethoxy-4-fluorophenol: Lacks the trifluoromethyl group.
Uniqueness
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
3-ethoxy-4-fluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-15-7-4-5(14)3-6(8(7)10)9(11,12)13/h3-4,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFDJLNDZJING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
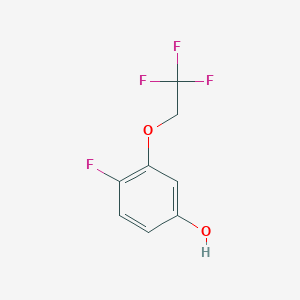
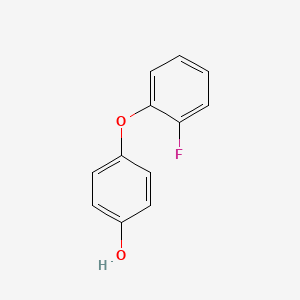
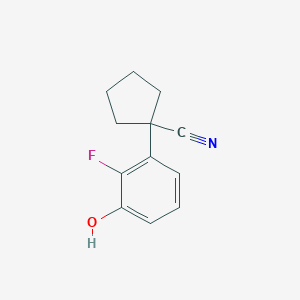
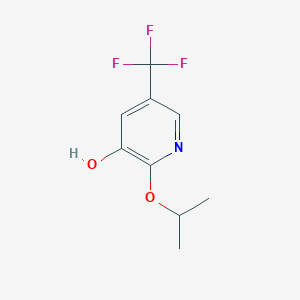
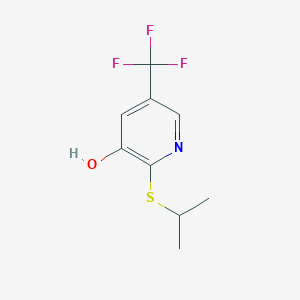
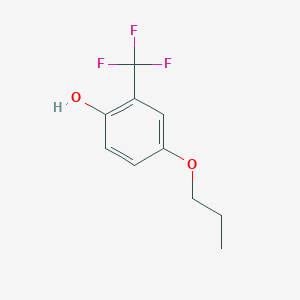
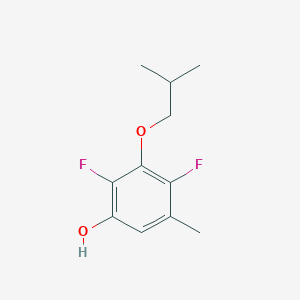
![Tert-butyl N-[(5-hydroxythiophen-2-YL)methyl]carbamate](/img/structure/B8033288.png)
